molecular formula C12H18ClNO B13580979 7-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

7-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B13580979
M. Wt: 227.73 g/mol
InChI Key: AKKMDHYTDDPDJV-UHFFFAOYSA-N
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Description

7-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of methoxy-substituted benzylamines and cyclization agents under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

7-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in neuroprotection and neurodegenerative diseases.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 7-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter systems, modulating the activity of receptors and enzymes involved in neurotransmission. This compound has been shown to have neuroprotective effects, potentially through the inhibition of oxidative stress and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific methoxy and dimethyl substitutions, which may confer distinct biological activities and chemical reactivity compared to other tetrahydroisoquinoline derivatives .

Properties

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

7-methoxy-1,1-dimethyl-3,4-dihydro-2H-isoquinoline;hydrochloride

InChI

InChI=1S/C12H17NO.ClH/c1-12(2)11-8-10(14-3)5-4-9(11)6-7-13-12;/h4-5,8,13H,6-7H2,1-3H3;1H

InChI Key

AKKMDHYTDDPDJV-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(CCN1)C=CC(=C2)OC)C.Cl

Origin of Product

United States

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